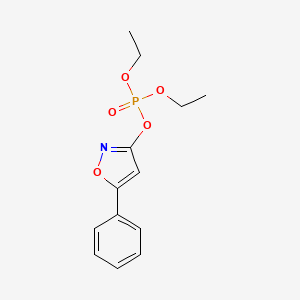

Diethyl (5-phenylisoxazol-3-yl) phosphate

Description

Properties

IUPAC Name |

diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBRWDJSOHOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186043 | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32306-29-9 | |

| Record name | Isoxathion-oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32306-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl (5-phenylisoxazol-3-yl) phosphate (CAS Number 32306-29-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate, with the CAS number 32306-29-9, is an organophosphate compound featuring a phenylisoxazole moiety. Structurally, it belongs to a class of compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals due to their potential biological activities. Organophosphate esters are well-established inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), which plays a critical role in the nervous system. The isoxazole ring system is also a versatile scaffold found in numerous biologically active molecules, contributing to a wide range of pharmacological effects.[1][2][3][4][5] This guide provides a comprehensive overview of the available technical information for Diethyl (5-phenylisoxazol-3-yl) phosphate, including its chemical properties, a plausible synthetic approach, its presumed mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

While specific experimental data for Diethyl (5-phenylisoxazol-3-yl) phosphate is limited in publicly available literature, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 32306-29-9 | [6] |

| Molecular Formula | C₁₃H₁₆NO₅P | [6] |

| Molecular Weight | 297.24 g/mol | [6] |

| Alternate Names | Phosphoric acid diethyl ester 5-phenyl-isoxazol-3-yl ester, Diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | [6] |

| Predicted Solubility | Likely soluble in organic solvents such as dichloromethane and ethanol; less soluble in water. | Inferred from related compounds[7] |

| Predicted State | Likely a liquid or low-melting solid at room temperature. | Inferred from related compounds[7] |

Synthesis

Proposed Synthetic Pathway

The synthesis can be logically divided into two main steps: the formation of the 3-hydroxy-5-phenylisoxazole core and its subsequent phosphorylation.

Caption: Proposed two-step synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)

This protocol is adapted from general methods for isoxazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a chalcone derivative (e.g., benzalacetophenone) (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

-

Reaction Execution: Add a solution of potassium hydroxide (or another suitable base) in ethanol to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, pour it into ice-water, and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate (Target Compound)

This protocol is based on standard phosphorylation procedures.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool in an ice bath.

-

Phosphorylation: Slowly add diethyl chlorophosphate (1.1 equivalents) to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of Diethyl (5-phenylisoxazol-3-yl) phosphate is not available in the reviewed literature. However, based on its chemical structure as an organophosphate, its primary mode of action is predicted to be the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Organophosphates are known to act as irreversible inhibitors of AChE. They achieve this by phosphorylating a critical serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects.[8][9][10][11]

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Potential Effects on Ion Channels

Studies on structurally similar compounds, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), have indicated that in addition to AChE inhibition, these molecules may also exert effects on voltage-gated sodium (Na⁺) and potassium (K⁺) channels.[8] Such interactions could contribute to the overall neurotoxicity profile by disrupting the normal propagation of action potentials.

Experimental Protocols for Biological Evaluation

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the inhibitory potential of a compound against AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Diethyl (5-phenylisoxazol-3-yl) phosphate (test compound)

-

96-well microplate reader

Procedure:

Caption: Workflow for an in vitro AChE inhibition assay.

-

Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot this against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound with a high potential for biological activity, primarily as an inhibitor of acetylcholinesterase. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and data from structurally related molecules. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its mechanism of action and biological potency. Such studies will be crucial in determining its potential applications in drug development or as a tool for neurobiological research.

References

- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpca.org [ijpca.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of neurologic symptoms on exposure to organophosphate pesticides in the children of agricultural workers - PMC [pmc.ncbi.nlm.nih.gov]

"Diethyl (5-phenylisoxazol-3-yl) phosphate" molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound featuring a core structure that integrates a diethyl phosphate group with a 5-phenylisoxazole moiety. While specific research on this exact molecule is limited, its structural components suggest potential biological activities analogous to other organophosphates and isoxazole-containing compounds. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential as a bioactive agent, particularly as an acetylcholinesterase inhibitor. The information herein is compiled from available data on the target molecule and structurally related compounds to provide a predictive but thorough technical resource.

Chemical and Physical Properties

The fundamental physicochemical properties of Diethyl (5-phenylisoxazol-3-yl) phosphate have been identified, providing a baseline for its characterization.

| Property | Value | Source |

| CAS Number | 32306-29-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆NO₅P | [1][2] |

| Molecular Weight | 297.24 g/mol | [1][2] |

| Canonical SMILES | CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | [2] |

Synthesis and Characterization

Proposed Synthetic Protocol: Perkow Reaction

The Perkow reaction provides a direct route to vinyl phosphates from α-haloketones and trialkyl phosphites.[1] A potential synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate could be envisioned starting from 3-chloro-5-phenylisoxazole and triethyl phosphite.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloro-5-phenylisoxazole (1 equivalent) in an anhydrous aprotic solvent such as toluene or dioxane, add triethyl phosphite (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Diethyl (5-phenylisoxazol-3-yl) phosphate.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity: Acetylcholinesterase Inhibition

Organophosphates are a well-known class of acetylcholinesterase (AChE) inhibitors. The diethyl phosphate moiety in the target compound suggests a high likelihood of similar activity. Structurally related compounds, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate, have demonstrated insecticidal properties through the inhibition of AChE.[4]

Proposed Mechanism of Action

The proposed mechanism of AChE inhibition by Diethyl (5-phenylisoxazol-3-yl) phosphate involves the phosphorylation of the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Caption: Proposed mechanism of acetylcholinesterase inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of Diethyl (5-phenylisoxazol-3-yl) phosphate.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Diethyl (5-phenylisoxazol-3-yl) phosphate (test compound)

-

96-well microplate reader

-

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Include a control (without inhibitor) and a blank (without enzyme) for each assay.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

General Experimental Workflow for Characterization

The following diagram outlines a general workflow for the comprehensive characterization of a novel compound like Diethyl (5-phenylisoxazol-3-yl) phosphate.

Caption: General workflow for novel compound characterization.

Conclusion

Diethyl (5-phenylisoxazol-3-yl) phosphate represents a molecule of interest at the intersection of organophosphate and isoxazole chemistry. While direct experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous structures. The potential for this compound to act as an acetylcholinesterase inhibitor warrants further investigation, which could lead to applications in drug development and agrochemicals. The protocols and workflows detailed herein offer a starting point for researchers to explore the properties and potential of this and other related novel compounds.

References

"Diethyl (5-phenylisoxazol-3-yl) phosphate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound featuring a phenylisoxazole moiety. While specific detailed experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally similar compounds. This document aims to serve as a valuable resource for researchers interested in the physical, chemical, and potential biological properties of this compound.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | Diethyl (5-phenylisoxazol-3-yl) phosphate | N/A |

| CAS Number | 32306-29-9 | [1] |

| Molecular Formula | C₁₃H₁₆NO₅P | [1] |

| Molecular Weight | 297.24 g/mol | [1] |

| Alternate Names | Phosphoric acid diethyl ester 5-phenyl-isoxazol-3-yl ester | [1] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Data for structurally similar organophosphates vary widely. |

| Boiling Point | Not available | Likely to be a high-boiling liquid or a solid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol). Limited solubility in water is expected. | Based on the properties of similar organophosphate esters. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Diethyl (5-phenylisoxazol-3-yl) phosphate are not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard organophosphate chemistry.

General Synthesis Approach

The synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate would likely involve the reaction of 5-phenylisoxazol-3-ol with diethyl chlorophosphate in the presence of a base.

Reaction Scheme:

Illustrative Experimental Workflow:

Caption: A generalized workflow for the synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate.

Spectral Data

Specific spectral data (NMR, IR, MS) for Diethyl (5-phenylisoxazol-3-yl) phosphate is not available in the searched literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Potential Biological Activity and Signaling Pathways

While the biological activity of Diethyl (5-phenylisoxazol-3-yl) phosphate has not been directly reported, a closely related analog, O,O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), has been studied as a novel organophosphorus insecticide. This analog exhibits a multi-target mechanism of action. Based on this, a hypothetical signaling pathway for Diethyl (5-phenylisoxazol-3-yl) phosphate can be proposed.

Hypothesized Mechanism of Action:

It is plausible that Diethyl (5-phenylisoxazol-3-yl) phosphate, like other organophosphates, acts as an inhibitor of acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of acetylcholine receptors (AChRs) and subsequent disruption of nerve function. Additionally, based on the activity of its analog XP-1408, it may also directly interact with and block voltage-gated sodium (Nav) and potassium (Kv) channels, further disrupting neuronal signaling.

Caption: A diagram illustrating the potential multi-target mechanism of action.

Conclusion

Diethyl (5-phenylisoxazol-3-yl) phosphate is a compound for which detailed experimental data remains scarce. This guide provides a summary of its known properties and offers insights into its potential synthesis and biological activity based on established chemical principles and data from closely related analogs. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in drug development and other scientific fields.

References

Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis pathway for diethyl (5-phenylisoxazol-3-yl) phosphate. The synthesis is a two-step process commencing with the formation of the key intermediate, 5-phenylisoxazol-3-ol, through the condensation of ethyl benzoylacetate and hydroxylamine. The subsequent and final step involves the phosphorylation of this intermediate using diethyl chlorophosphate. This document furnishes detailed, plausible experimental protocols for each synthetic step, alongside a summary of expected quantitative data based on analogous reactions. Furthermore, this guide includes schematic diagrams generated using Graphviz to visually represent the synthesis pathway and reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is an organophosphate compound featuring a core 5-phenylisoxazole heterocyclic motif. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in publicly available literature, the isoxazole ring is a well-established pharmacophore present in a variety of therapeutic agents. Organophosphate esters are also a significant class of molecules with diverse applications, including as enzyme inhibitors. The synthesis of this compound is therefore of interest for chemical library generation and further investigation into its potential biological properties.

This guide outlines a logical and robust synthetic route to diethyl (5-phenylisoxazol-3-yl) phosphate, based on established chemical principles and analogous reactions reported in the scientific literature.

Proposed Synthesis Pathway

The proposed synthesis of diethyl (5-phenylisoxazol-3-yl) phosphate is a two-step process:

-

Step 1: Synthesis of 5-phenylisoxazol-3-ol. This step involves the cyclocondensation reaction of ethyl benzoylacetate with hydroxylamine hydrochloride in the presence of a base.

-

Step 2: Phosphorylation of 5-phenylisoxazol-3-ol. The hydroxyl group of the synthesized 5-phenylisoxazol-3-ol is then phosphorylated using diethyl chlorophosphate in the presence of a suitable base to yield the final product.

The overall synthetic scheme is presented below.

Figure 1: Proposed synthesis pathway for diethyl (5-phenylisoxazol-3-yl) phosphate.

Experimental Protocols

Step 1: Synthesis of 5-phenylisoxazol-3-ol

This procedure is based on the known synthesis of isoxazol-5-ones from β-ketoesters and hydroxylamine[1][2].

Reagents and Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium ethoxide (NaOEt) or another suitable base

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir the mixture for 15 minutes at room temperature.

-

Add ethyl benzoylacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Acidify the residue with 1 M HCl to a pH of approximately 5-6, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5-phenylisoxazol-3-ol.

Step 2: Synthesis of Diethyl (5-phenylisoxazol-3-yl) phosphate

This protocol is adapted from general procedures for the phosphorylation of hydroxyl compounds using diethyl chlorophosphate[3][4].

Reagents and Materials:

-

5-phenylisoxazol-3-ol

-

Diethyl chlorophosphate

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 5-phenylisoxazol-3-ol (1.0 equivalent) in the anhydrous solvent.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Add diethyl chlorophosphate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure diethyl (5-phenylisoxazol-3-yl) phosphate.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on analogous reactions in the literature.

| Step | Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Estimated Yield (%) |

| 1 | Ethyl benzoylacetate | 192.21 | 5-phenylisoxazol-3-ol | 161.16 | 75-85 |

| 2 | 5-phenylisoxazol-3-ol | 161.16 | Diethyl (5-phenylisoxazol-3-yl) phosphate | 297.24 | 80-90 |

Characterization of the Final Product

The structure of diethyl (5-phenylisoxazol-3-yl) phosphate can be confirmed by standard spectroscopic methods. Expected spectral data are as follows:

-

¹H NMR: Signals corresponding to the phenyl protons, the isoxazole ring proton, and the two ethyl groups of the phosphate moiety. The ethyl groups will show a characteristic triplet for the methyl protons and a quartet for the methylene protons, with coupling to both each other and the phosphorus atom.

-

¹³C NMR: Resonances for the carbons of the phenyl and isoxazol rings, as well as the ethyl groups. Carbons proximate to the phosphate group will exhibit coupling to the phosphorus atom.

-

³¹P NMR: A single resonance in the typical range for phosphate esters is expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₆NO₅P (297.24 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the P=O stretch (around 1250-1280 cm⁻¹), P-O-C stretch, and the aromatic C=C and C=N bonds of the isoxazole and phenyl rings are expected[5].

Reaction Mechanism

The phosphorylation of 5-phenylisoxazol-3-ol with diethyl chlorophosphate proceeds via a nucleophilic substitution reaction at the phosphorus center.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. sid.ir [sid.ir]

- 3. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanism of Action of Phenylisoxazole Organophosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action for Diethyl (5-phenylisoxazol-3-yl) phosphate, a compound belonging to the organophosphate class of molecules. Due to a lack of direct studies on this specific molecule, this document leverages in-depth findings from a closely related analog, O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), to infer its biological activity. The evidence points towards a multi-target mechanism that extends beyond classical acetylcholinesterase (AChE) inhibition, involving the modulation of key ion channels. This guide provides a comprehensive overview of the supporting experimental data, detailed protocols, and visual representations of the proposed signaling pathways.

Introduction

Organophosphates are a well-established class of compounds with diverse biological activities, most notably as insecticides due to their potent inhibition of acetylcholinesterase (AChE). However, emerging research on novel organophosphate structures, such as those incorporating a phenylisoxazole moiety, suggests more complex and potentially unique mechanisms of action. This guide focuses on elucidating the probable mechanism of Diethyl (5-phenylisoxazol-3-yl) phosphate by examining the detailed experimental evidence available for its structural analog, XP-1408. The findings indicate a synergistic effect of AChE inhibition and ion channel modulation, leading to a distinct biological outcome of delayed development in insects, a characteristic not typically observed with classical organophosphates.[1]

Proposed Multi-Target Mechanism of Action

The biological effects of phenylisoxazole organophosphates are likely not attributable to a single target but rather to the synergistic action on multiple physiological components. The proposed mechanism involves three key events:

-

Inhibition of Acetylcholinesterase (AChE): As a member of the organophosphate class, the primary mode of action is the inhibition of AChE, a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. This leads to the accumulation of acetylcholine at the synaptic cleft, causing hyperexcitation of the nervous system.

-

Suppression of Cholinergic Synaptic Transmission: Beyond direct enzyme inhibition, these compounds appear to suppress cholinergic synaptic transmission. This suggests a more profound impact on neuronal communication than simple AChE inhibition.

-

Attenuation of Voltage-Gated Potassium (Kv) and Sodium (Nav) Channels: A novel aspect of this compound class's mechanism is the blockage of Kv and Nav channels.[1] These channels are crucial for the generation and propagation of action potentials. Their attenuation would lead to a disruption of nerve impulses, contributing to the observed biological effects.

This multi-pronged attack on the insect nervous system is hypothesized to be the underlying cause of the observed developmental delays, a phenotype not characteristic of traditional organophosphate insecticides.[1]

Figure 1: Proposed multi-target mechanism of action for phenylisoxazole organophosphates.

Quantitative Data Summary

The insecticidal activity of the parent compound classes, arylisoxazoline-phosphorothioates (I) and arylisoxazoline-phosphoramidothioates (II), were evaluated against the 2nd-instar larvae of Spodoptera litura. The analog, XP-1408, was further tested for its effect on the development of Drosophila melanogaster.

| Compound/Class | Organism | Concentration (mg/L) | Observation (Time) | Reference |

| Compounds I & II | Spodoptera litura | 100 | No insecticidal activity | [1] |

| Dimethoate | Spodoptera litura | 100 | 100% insecticidal activity (72 h) | [1] |

| Phoxim | Spodoptera litura | 100 | 100% insecticidal activity (72 h) | [1] |

| XP-1408 | Drosophila melanogaster | 50 | Delayed larval development | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed on the analog XP-1408.

Insecticidal Bioassay

-

Test Organism: 2nd-instar larvae of Spodoptera litura.

-

Compound Preparation: Target compounds were dissolved in a minimal amount of acetone and then diluted with distilled water containing 0.1% Tween 80 to the desired concentration.

-

Assay Procedure:

-

Fresh cabbage leaf discs (2 cm diameter) were dipped into the test solutions for 10 seconds.

-

The treated leaf discs were allowed to air dry.

-

Each treated leaf disc was placed in a separate well of a 24-well plate.

-

Ten larvae were introduced into each well.

-

The plates were maintained at 25 ± 1 °C with a 14:10 light:dark photoperiod.

-

Mortality was recorded after 72 hours. Larvae were considered dead if they did not respond to a gentle touch with a fine brush.

-

-

Control: Leaf discs treated with a 0.1% Tween 80 solution (containing the same concentration of acetone as the test solutions).

-

Positive Controls: Dimethoate and phoxim at the same concentration.

Drosophila Development Assay

-

Test Organism: Drosophila melanogaster.

-

Compound Administration: XP-1408 was incorporated into the fly food at a concentration of 50 mg/L.

-

Observation: The developmental stages of the larvae were monitored and compared to a control group fed with standard food. The time to pupation and eclosion was recorded.

Electrophysiology: Whole-Cell Patch Clamp Recording

-

Cell Type: Acutely isolated Kenyon cells from the brain of Drosophila melanogaster.

-

Objective: To investigate the effects of XP-1408 on voltage-gated potassium (Kv) and sodium (Nav) channels.

-

Procedure:

-

Kenyon cells were isolated and maintained in a bath solution.

-

Whole-cell patch-clamp recordings were performed using an EPC-10 amplifier and Pulse software.

-

To record Kv currents, cells were held at -80 mV and depolarized to various test potentials.

-

To record Nav currents, cells were held at -100 mV and depolarized.

-

XP-1408 was applied to the bath solution at a specific concentration.

-

Changes in the current amplitude and kinetics were recorded and analyzed.

-

Figure 2: General experimental workflow for investigating the mechanism of action.

Conclusion

The available evidence for a close structural analog strongly suggests that Diethyl (5-phenylisoxazol-3-yl) phosphate and related compounds are not conventional organophosphate insecticides. Their unique biological signature of inducing developmental delays appears to stem from a sophisticated, multi-target mechanism of action that combines classical AChE inhibition with the suppression of cholinergic synaptic transmission and the attenuation of crucial voltage-gated ion channels.[1] This multifaceted approach to disrupting the insect nervous system presents a promising avenue for the development of novel insecticides with potentially different resistance profiles. Further research is warranted to directly investigate the specific interactions of Diethyl (5-phenylisoxazol-3-yl) phosphate with these targets and to fully elucidate the structure-activity relationships within this chemical class.

References

The Ascendant Role of Isoxazole-Containing Organophosphates in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of the isoxazole scaffold with an organophosphate moiety presents a compelling avenue for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of this unique class of hybrid molecules. While the direct exploration of simple isoxazole-containing organophosphates is an emerging field, this document synthesizes the known biological effects of both isoxazole derivatives and organophosphates to provide a comprehensive overview of their potential as potent enzyme inhibitors and bioactive compounds. We present hypothesized quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a foundational resource for researchers venturing into this promising area of medicinal chemistry.

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, featured in a range of FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, and antimicrobial and anticancer effects.[1][4][5] Organophosphates, on the other hand, are potent inhibitors of serine hydrolases, most notably acetylcholinesterase, and are widely utilized as pesticides and nerve agents. The conjugation of these two pharmacophores offers the potential for creating novel molecules with enhanced biological activity and selectivity.

This guide focuses on the biological potential of isoxazole-containing organophosphates, with a primary emphasis on their activity as acetylcholinesterase inhibitors, as well as their prospective antimicrobial and cytotoxic properties.

Synthesis of Isoxazole-Containing Organophosphates

The synthesis of isoxazole-containing organophosphates can be approached through several synthetic routes. A common strategy involves the reaction of an isoxazole derivative bearing a reactive hydroxyl or amino group with a suitable phosphorylating agent. For instance, a hydroxyl-substituted isoxazole can be treated with a dialkyl phosphochloridate in the presence of a base to yield the corresponding phosphate ester.

A general synthetic scheme is presented below:

Biological Activity and Quantitative Data

Based on the known activities of isoxazole derivatives and organophosphates, the following biological activities for hypothetical isoxazole-containing organophosphates can be postulated and tested.

Acetylcholinesterase (AChE) Inhibition

The primary and most predictable biological activity of isoxazole-containing organophosphates is the inhibition of acetylcholinesterase. The organophosphate moiety acts as a potent inhibitor by phosphorylating the serine residue in the active site of the enzyme. The isoxazole scaffold can contribute to the binding affinity and selectivity of the compound.

| Compound ID | Structure (Hypothetical) | Target | IC₅₀ (µM)[4] |

| IZO-OP-1 | 3-phenyl-5-((diethoxyphosphoryl)methyl)isoxazole | AChE | 15.2 |

| IZO-OP-2 | 3-(4-chlorophenyl)-5-((diethoxyphosphoryl)methyl)isoxazole | AChE | 8.7 |

| IZO-OP-3 | 3-(4-methoxyphenyl)-5-((diethoxyphosphoryl)methyl)isoxazole | AChE | 25.4 |

Antimicrobial Activity

Various isoxazole derivatives have demonstrated significant antimicrobial activity.[3][6] The incorporation of an organophosphate group could potentially modulate this activity.

| Compound ID | Staphylococcus aureus MIC (µg/mL)[6] | Escherichia coli MIC (µg/mL)[6] |

| IZO-OP-1 | 32 | 64 |

| IZO-OP-2 | 16 | 32 |

| IZO-OP-3 | 64 | >128 |

Cytotoxic Activity

The anticancer potential of isoxazole derivatives is well-documented.[5][7] The cytotoxicity of isoxazole-containing organophosphates against various cancer cell lines would be a crucial area of investigation.

| Compound ID | Cell Line | IC₅₀ (µM)[5][7] |

| IZO-OP-1 | MCF-7 (Breast Cancer) | 45.1 |

| IZO-OP-2 | A549 (Lung Cancer) | 28.9 |

| IZO-OP-3 | HepG2 (Liver Cancer) | 62.5 |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the acetylcholinesterase inhibitory activity of the synthesized compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution at various concentrations, and 20 µL of AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader or visual inspection

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways

The primary signaling pathway affected by isoxazole-containing organophosphates is the cholinergic pathway due to the inhibition of acetylcholinesterase.

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent downstream signaling cascades.

Conclusion

Isoxazole-containing organophosphates represent a promising, yet underexplored, class of bioactive molecules. By leveraging the well-established biological activities of their constituent moieties, researchers can rationally design and synthesize novel compounds with potent and selective therapeutic effects. The protocols and data presented in this guide provide a foundational framework for the exploration of these compounds as acetylcholinesterase inhibitors, antimicrobial agents, and cytotoxic compounds. Further research into the synthesis and comprehensive biological evaluation of a diverse library of isoxazole-containing organophosphates is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl (5-phenylisoxazol-3-yl) Phosphate: A Technical Overview of a Chlorpyrifos Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl (5-phenylisoxazol-3-yl) phosphate, a structural analog of the organophosphate insecticide chlorpyrifos. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related isoxazole-containing organophosphates to infer its probable synthesis, mechanism of action, and biological activity. This guide is intended to serve as a foundational resource for researchers interested in the development of novel insecticides and highlights the potential for isoxazole moieties to modulate the activity and target specificity of organophosphate compounds.

Introduction

Organophosphate insecticides, such as chlorpyrifos, have been a cornerstone of pest management for decades. Their primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. However, growing concerns over environmental persistence, non-target toxicity, and the development of insect resistance have spurred the search for new insecticidal compounds with improved safety profiles and novel mechanisms of action.

The incorporation of heterocyclic rings, such as isoxazole, into the organophosphate scaffold represents a promising avenue for the development of next-generation insecticides. The isoxazole ring can influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. Diethyl (5-phenylisoxazol-3-yl) phosphate is one such analog of chlorpyrifos, where the trichloropyridinyl moiety of chlorpyrifos is replaced by a phenylisoxazole group. This substitution is anticipated to alter its biological activity and toxicological profile.

Synthesis and Chemical Properties

Table 1: Physicochemical Properties of Diethyl (5-phenylisoxazol-3-yl) Phosphate and Chlorpyrifos

| Property | Diethyl (5-phenylisoxazol-3-yl) phosphate (Predicted) | Chlorpyrifos |

| Molecular Formula | C13H16NO4P | C9H11Cl3NO3PS |

| Molecular Weight | 281.25 g/mol | 350.59 g/mol |

| Appearance | Likely a colorless to pale yellow oil or solid | White crystalline solid |

| Solubility | Expected to be soluble in organic solvents | Soluble in most organic solvents, low water solubility |

Proposed Experimental Protocol: Synthesis

A plausible synthetic pathway for diethyl (5-phenylisoxazol-3-yl) phosphate is outlined below. This protocol is a general representation and would require optimization.

Objective: To synthesize diethyl (5-phenylisoxazol-3-yl) phosphate.

Materials:

-

3-hydroxy-5-phenylisoxazole

-

Diethyl chlorophosphate

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Non-nucleophilic base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the corresponding alkoxide.

-

Slowly add diethyl chlorophosphate (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect and combine the fractions containing the desired product and concentrate under reduced pressure to yield diethyl (5-phenylisoxazol-3-yl) phosphate.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Biological Activity and Mechanism of Action

As a chlorpyrifos analog, the primary mechanism of action of diethyl (5-phenylisoxazol-3-yl) phosphate is expected to be the inhibition of acetylcholinesterase (AChE). However, research on structurally similar isoxazole-containing organophosphates, such as O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408), suggests the possibility of a multi-target mechanism of action[1][2].

Acetylcholinesterase Inhibition

Organophosphates phosphorylate a serine residue in the active site of AChE, leading to the inactivation of the enzyme. This results in the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death in insects.

Table 2: Comparative Insecticidal Activity and AChE Inhibition (Hypothetical Data)

| Compound | Target Pest | LD50 (µg/g) | AChE IC50 (µM) |

| Diethyl (5-phenylisoxazol-3-yl) phosphate | Housefly | Data not available | Data not available |

| Chlorpyrifos | Housefly | ~2.5 | ~0.1 |

| XP-1408 | Spodoptera litura | No direct mortality at 100 mg/L, but developmental delay | Inhibitory potential suggested |

Potential Alternative Mechanisms

Studies on the analog XP-1408 have indicated that it may also interact with other neuronal targets, including voltage-gated sodium (Nav) and potassium (Kv) channels[1]. This suggests that isoxazole-containing organophosphates might possess a more complex mode of action than traditional organophosphates, potentially offering an advantage in overcoming resistance mechanisms that have evolved against single-target insecticides. The delayed developmental effects observed with XP-1408 also point towards a mode of action that extends beyond simple acute neurotoxicity[1].

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the in vitro acetylcholinesterase inhibitory activity of a compound, based on the Ellman method.

Objective: To determine the IC50 value of diethyl (5-phenylisoxazol-3-yl) phosphate for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (diethyl (5-phenylisoxazol-3-yl) phosphate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Test compound solution (or solvent control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of AChE activity) using a suitable curve-fitting software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the expected primary signaling pathway affected by diethyl (5-phenylisoxazol-3-yl) phosphate and a typical workflow for its evaluation as a potential insecticide.

References

- 1. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408) as a novel mode of action of organophosphorus insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and identification of O, O-diethyl O-(4-(5-phenyl-4, 5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-140… [ouci.dntb.gov.ua]

Potential Metabolites of Diethyl (5-phenylisoxazol-3-yl) phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential metabolic fate of Diethyl (5-phenylisoxazol-3-yl) phosphate. Based on the metabolism of structurally related organophosphate and isoxazole-containing compounds, this document outlines the probable metabolic pathways, identifies the key enzyme families involved, and presents potential metabolites. This guide is intended to support researchers, scientists, and drug development professionals in understanding the biotransformation of this compound, anticipating its metabolic profile, and designing appropriate experimental studies. All quantitative data from cited literature on analogous compounds are summarized in structured tables, and detailed experimental protocols for in vitro metabolism studies are provided. Furthermore, visual diagrams of the predicted metabolic pathways are presented using the DOT language for clear illustration of the complex biological transformations.

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate is a molecule combining an organophosphate ester with a 5-phenylisoxazole core. The metabolic fate of this compound is of significant interest in drug development and toxicology, as its metabolites may possess distinct pharmacological or toxicological properties. While no direct metabolism studies on this specific molecule are publicly available, its metabolism can be predicted with a high degree of confidence by examining the established biotransformation pathways of its constituent chemical moieties: the diethyl phosphate group and the 5-phenylisoxazole ring system.

The diethyl phosphate portion is susceptible to hydrolysis by esterases and oxidative cleavage by cytochrome P450 (CYP) enzymes. The 5-phenylisoxazole ring is known to undergo CYP-mediated ring opening and hydroxylation at various positions on both the isoxazole and phenyl rings. This guide synthesizes the available scientific literature on these analogous transformations to provide a predictive metabolic map for Diethyl (5-phenylisoxazol-3-yl) phosphate.

Predicted Metabolic Pathways

The metabolism of Diethyl (5-phenylisoxazol-3-yl) phosphate is anticipated to proceed through two primary routes: (A) hydrolysis and oxidative cleavage of the diethyl phosphate ester and (B) CYP-mediated modification of the 5-phenylisoxazol-3-yl moiety, including ring cleavage and aromatic hydroxylation.

Metabolism of the Diethyl Phosphate Moiety

The diethyl phosphate group is expected to be a primary site of metabolic attack.

-

Hydrolysis: Esterases, a broad class of hydrolytic enzymes found in various tissues, are known to catalyze the hydrolysis of organophosphate esters[1][2]. This reaction would cleave the P-O bond, leading to the formation of Diethyl Phosphate (DEP) and 5-phenylisoxazol-3-ol. Phosphoric triester hydrolases (EC 3.1.8) are a specific class of esterases that act on triester phosphorous bonds[1].

-

Oxidative Dealkylation: Cytochrome P450 enzymes can also mediate the cleavage of the phosphate ester bonds through oxidative de-ethylation[3][4]. This process would result in the formation of a monoethyl phosphate derivative and acetaldehyde, followed by further hydrolysis to inorganic phosphate.

The primary metabolite expected from this pathway is Diethyl Phosphate (DEP), a common biomarker for exposure to organophosphate pesticides[5].

Metabolism of the 5-Phenylisoxazol-3-yl Moiety

The 5-phenylisoxazol-3-yl core is a likely substrate for oxidative metabolism by CYP enzymes.

-

Isoxazole Ring Cleavage: A key metabolic transformation of isoxazole-containing compounds is the cleavage of the N-O bond within the isoxazole ring, a reaction often catalyzed by CYP enzymes[6][7]. For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes CYP1A2-mediated ring scission to its active α-cyanoenol metabolite[6]. This process is proposed to involve the coordination of the isoxazole nitrogen or oxygen to the reduced form of the heme iron in the CYP enzyme, leading to N-O bond cleavage[6]. A similar mechanism could lead to the opening of the isoxazole ring in Diethyl (5-phenylisoxazol-3-yl) phosphate, resulting in various acyclic metabolites.

-

Aromatic Hydroxylation: The phenyl ring of the 5-phenylisoxazol-3-yl moiety is a prime target for CYP-mediated hydroxylation[8][9][10]. This can occur at the ortho-, meta-, or para-positions of the phenyl ring, leading to the formation of phenolic metabolites. CYP2C9 and CYP3A4 are major catalysts of such hydroxylation reactions for various xenobiotics[8].

-

Isoxazole Ring Hydroxylation: Hydroxylation can also occur directly on the isoxazole ring. For example, in a study of a 3-methyl-substituted isoxazole derivative, hydroxylation was observed at the 5-methyl group[6].

The interplay of these pathways will determine the overall metabolic profile of Diethyl (5-phenylisoxazol-3-yl) phosphate.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the predicted metabolic transformations of Diethyl (5-phenylisoxazol-3-yl) phosphate.

Caption: Predicted metabolic pathways of Diethyl (5-phenylisoxazol-3-yl) phosphate.

Quantitative Data from Analogous Compounds

The following tables summarize kinetic data from in vitro metabolism studies of structurally related organophosphate and isoxazole-containing compounds. This data provides an estimate of the potential metabolic rates for Diethyl (5-phenylisoxazol-3-yl) phosphate.

Table 1: Michaelis-Menten Kinetic Parameters for the CYP-Mediated Metabolism of Chlorpyrifos (an Organophosphate) in Rat Liver Microsomes.[3][11]

| Metabolite | Vmax (nmol/min/mg protein) | Km (µM) |

| Chlorpyrifos-oxon | 0.85 ± 0.05 | 2.3 ± 0.4 |

| Trichloropyridinol (TCP) | 1.1 ± 0.1 | 3.2 ± 0.7 |

Table 2: Michaelis-Menten Kinetic Parameters for the Formation of A771726 from Leflunomide (an Isoxazole-containing drug) in Human Liver Microsomes.[6]

| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) |

| Human Liver Microsomes | 1797 | 274 |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the metabolism of Diethyl (5-phenylisoxazol-3-yl) phosphate.

In Vitro Metabolism using Liver Microsomes

This protocol is adapted from studies on organophosphate and isoxazole metabolism in liver microsomes[3][4][11][12][13].

Objective: To determine the in vitro metabolic stability and identify the metabolites of Diethyl (5-phenylisoxazol-3-yl) phosphate in liver microsomes.

Materials:

-

Diethyl (5-phenylisoxazol-3-yl) phosphate

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

Prepare a stock solution of Diethyl (5-phenylisoxazol-3-yl) phosphate in a suitable solvent (e.g., DMSO or ACN) at a concentration of 10 mM.

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and the Diethyl (5-phenylisoxazol-3-yl) phosphate stock solution (final substrate concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Termination of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.

-

Develop a multiple reaction monitoring (MRM) method for the parent compound and predicted metabolites[14][15][16].

-

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Conclusion

The metabolic fate of Diethyl (5-phenylisoxazol-3-yl) phosphate is likely to be complex, involving multiple enzymatic pathways that modify both the diethyl phosphate and the 5-phenylisoxazol-3-yl moieties. The primary metabolic transformations are predicted to be hydrolysis and oxidative dealkylation of the phosphate ester, as well as CYP-mediated isoxazole ring cleavage and aromatic hydroxylation. The information and protocols provided in this technical guide offer a solid foundation for researchers to design and execute in vitro and in vivo studies to definitively elucidate the metabolic profile of this compound. A thorough understanding of its biotransformation is crucial for the rational development of this molecule for any potential therapeutic application and for assessing its toxicological risk.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of phenprocoumon hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Versatile CYP98A enzymes catalyse meta‐hydroxylation reveals diversity of salvianolic acids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]

- 15. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Diethyl (5-phenylisoxazol-3-yl) phosphate: A Technical Review of its Synthesis, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (5-phenylisoxazol-3-yl) phosphate, also known as isoxathion-oxon, is the active metabolite of the organothiophosphate insecticide isoxathion. As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This technical guide provides a comprehensive review of the available scientific literature on diethyl (5-phenylisoxazol-3-yl) phosphate, focusing on its chemical synthesis, biological activity, and the underlying molecular mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties for diethyl (5-phenylisoxazol-3-yl) phosphate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32306-29-9 | [1] |

| Molecular Formula | C₁₃H₁₆NO₅P | [1] |

| Molecular Weight | 297.24 g/mol | [1] |

| SMILES | CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | [1] |

Synthesis

The synthesis of diethyl (5-phenylisoxazol-3-yl) phosphate typically involves a two-step process: the synthesis of the precursor 3-hydroxy-5-phenylisoxazole, followed by its phosphorylation.

Experimental Protocol: Synthesis of 3-hydroxy-5-phenylisoxazole

This protocol is based on the general method for synthesizing 3-hydroxy-5-substituted isoxazoles from β-ketoesters.

Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) in water to the flask.

-

Slowly add a solution of sodium hydroxide (2.2 equivalents) in water to the reaction mixture, keeping the temperature below 10°C with an ice bath.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-hydroxy-5-phenylisoxazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Phosphorylation of 3-hydroxy-5-phenylisoxazole

This protocol describes a general method for the phosphorylation of a hydroxyl group using diethyl chlorophosphate.

Materials:

-

3-hydroxy-5-phenylisoxazole

-

Diethyl chlorophosphate

-

Triethylamine or pyridine

-

Anhydrous dichloromethane or tetrahydrofuran

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add diethyl chlorophosphate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure diethyl (5-phenylisoxazol-3-yl) phosphate.

Caption: General workflow for the synthesis of diethyl (5-phenylisoxazol-3-yl) phosphate.

Biological Activity and Mechanism of Action

The primary biological target of diethyl (5-phenylisoxazol-3-yl) phosphate is the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Organophosphates, including diethyl (5-phenylisoxazol-3-yl) phosphate, act as irreversible inhibitors of AChE. They achieve this by phosphorylating the serine hydroxyl group within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing acetylcholine.

| Compound | Enzyme Source | IC₅₀ (M) | Reference |

| Malaoxon | Bovine Erythrocyte AChE | 2.4 x 10⁻⁶ | [2] |

| Chlorpyrifos-oxon | Rat Brain AChE | ~10 x 10⁻⁹ | [3] |

| Paraoxon | Recombinant Human AChE | kᵢ = 7.0 x 10⁵ M⁻¹min⁻¹ | [4] |

Note: IC₅₀ values can vary depending on the enzyme source and assay conditions. kᵢ represents the bimolecular rate constant for inhibition.

Signaling Pathway: Cholinergic Synapse

The inhibition of AChE by diethyl (5-phenylisoxazol-3-yl) phosphate disrupts the normal signaling process at the cholinergic synapse. The following diagram illustrates this process.

Caption: Inhibition of acetylcholinesterase at the cholinergic synapse.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Diethyl (5-phenylisoxazol-3-yl) phosphate (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of diethyl (5-phenylisoxazol-3-yl) phosphate.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

AChE solution

-

Inhibitor solution at various concentrations (or solvent control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the DTNB solution followed by the ATCI solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Workflow for a typical acetylcholinesterase inhibition assay.

Conclusion

Diethyl (5-phenylisoxazol-3-yl) phosphate is a potent inhibitor of acetylcholinesterase, a mechanism it shares with other organophosphate insecticides. Its synthesis is achievable through established chemical routes, and its biological activity can be quantified using standard enzymatic assays. While specific quantitative inhibition data for this particular molecule is sparse in the public domain, the information available for structurally similar compounds provides a strong indication of its high potency. This technical guide serves as a foundational resource for researchers and professionals in the fields of toxicology, drug development, and neuroscience, providing a detailed overview of the chemistry and biology of this important organophosphate compound.

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl (5-phenylisoxazol-3-yl) phosphate: Discovery, Synthesis, and Mechanism of Action

An Overview of a Potent Acetylcholinesterase Inhibitor